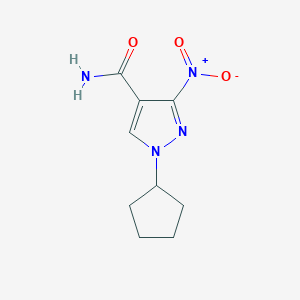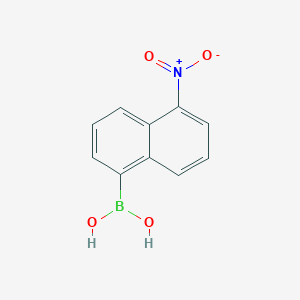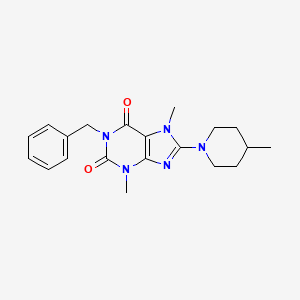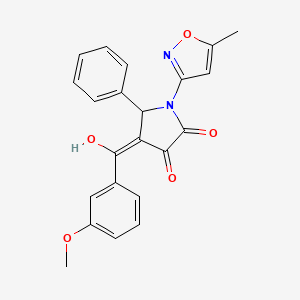
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of pyrazole-4-carboxamide derivatives and is known for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide reduces the production of prostaglandins and thus reduces inflammation and pain. The NF-κB pathway is a signaling pathway that regulates the expression of genes involved in inflammation and immune response. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to modulate this pathway, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory mediators. In addition, 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of these diseases. However, one of the limitations of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, further studies are needed to fully understand the mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide and its potential side effects.
Zukünftige Richtungen
There are several future directions for the study of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to study the mechanism of action of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide in more detail, in order to fully understand its effects on inflammation and pain. Additionally, further studies are needed to determine the potential side effects of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide and to optimize its synthesis for scientific research purposes. Overall, the study of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide involves the reaction of cyclopentanone, hydrazine hydrate, and nitric acid. The reaction yields 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide as a yellow crystalline solid with a melting point of 161-163°C. The synthesis of 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been optimized to increase the yield and purity of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. 1-cyclopentyl-3-nitro-1H-pyrazole-4-carboxamide has also been investigated for its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-nitropyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-8(14)7-5-12(6-3-1-2-4-6)11-9(7)13(15)16/h5-6H,1-4H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQBKJKHEJKHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2613757.png)

![4-(N,N-diethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2613760.png)
![tert-Butyl 6-azaspiro[2.5]octan-1-ylcarbamate](/img/structure/B2613761.png)

![N-(4-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)phenyl)acetamide](/img/structure/B2613765.png)

![(Z)-2,5-dichloro-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613767.png)

![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![2-[4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide](/img/structure/B2613776.png)
![3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2613777.png)

![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)